3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate
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Overview
Description
Preparation Methods
The synthesis of 3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate typically involves the reaction of 3-Chloro-2,4-dibromo-6-methylphenol with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles. Common reagents include amines and alcohols.
Oxidation and Reduction:
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate involves its interaction with nucleophiles, such as amines and thiols, to form thiourea derivatives. These reactions are facilitated by the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used .
Comparison with Similar Compounds
3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate can be compared with other isothiocyanate compounds, such as:
Phenylisothiocyanate: A simpler compound with a similar isothiocyanate group but lacking the halogen and methyl substitutions.
4-Bromo-3-chlorophenylisothiocyanate: A related compound with fewer halogen substitutions.
2,4-Dichlorophenylisothiocyanate: Another related compound with different halogen substitutions.
The uniqueness of this compound lies in its specific halogen and methyl substitutions, which can influence its reactivity and applications .
Properties
CAS No. |
1000578-06-2 |
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Molecular Formula |
C8H4Br2ClNS |
Molecular Weight |
341.45 g/mol |
IUPAC Name |
1,3-dibromo-2-chloro-4-isothiocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H4Br2ClNS/c1-4-2-5(9)7(11)6(10)8(4)12-3-13/h2H,1H3 |
InChI Key |
MAJNEDDBVJUVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N=C=S)Br)Cl)Br |
Origin of Product |
United States |
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